Technical Whitepaper: Chemical Properties & Utility of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine
Technical Whitepaper: Chemical Properties & Utility of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine
This technical guide provides an in-depth analysis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine , a specialized fluorinated heterocyclic building block. This scaffold combines the pharmacophoric versatility of the pyrazole ring with the metabolic stability and pKa-modulating effects of a
Executive Summary
N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine represents a strategic structural motif in medicinal chemistry. It serves as a bifunctional scaffold, offering a polar aromatic headgroup (pyrazole) capable of bidentate hydrogen bonding and a flexible, fluorinated aliphatic tail. The incorporation of the fluorine atom at the
| Property | Data / Descriptor |
| IUPAC Name | N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine |
| Molecular Formula | C |
| Molecular Weight | 171.22 g/mol |
| Core Pharmacophore | Pyrazole (H-bond donor/acceptor) |
| Key Substituent | |
| Chirality | One stereocenter at C1 (racemic or enantiopure) |
Structural Analysis & Electronic Properties
Tautomerism and Protarnity
The pyrazole ring exists in annular tautomerism (
-
N1 (Pyrrole-like): Acts as a Hydrogen Bond Donor (HBD).
-
N2 (Pyridine-like): Acts as a Hydrogen Bond Acceptor (HBA).
The -Fluorine Effect
The placement of fluorine at the C3 position of the propyl chain (gamma to the amine) is critical. Unlike
-
pKa Modulation: The expected pKa of the secondary amine is 8.5–9.2 (compared to ~10.5 for the non-fluorinated analog). This reduction increases the fraction of the neutral species at physiological pH (7.4), enhancing CNS penetration and passive permeability.
-
Conformational Bias: The C–F bond often induces a gauche effect, potentially pre-organizing the alkyl chain for receptor binding.
Synthetic Methodology
Since this molecule contains a reactive secondary amine and an acidic pyrazole, a convergent synthesis using protective group chemistry is required to ensure high yield and purity.
Retrosynthetic Strategy
The most robust route utilizes a Weinreb Amide intermediate to construct the ketone backbone, followed by Reductive Amination .
Step-by-Step Protocol:
-
Protection: Start with 3-bromo-1H-pyrazole. Protect N1 with a SEM (2-(trimethylsilyl)ethoxymethyl) group to prevent side reactions.
-
Acylation: Lithiate the protected pyrazole (n-BuLi, -78°C) and react with 3-fluoro-N-methoxy-N-methylpropanamide (Weinreb amide derived from 3-fluoropropanoic acid).
-
Why: This prevents over-addition to the alcohol, stopping cleanly at the ketone: 1-(1-(SEM)-pyrazol-3-yl)-3-fluoropropan-1-one.
-
-
Reductive Amination:
-
React the ketone with ethylamine (2.0 eq) in MeOH/DCM.
-
Add Titanium(IV) isopropoxide to facilitate imine formation.
-
Reduce in situ with Sodium triacetoxyborohydride (STAB) or NaBH
CN.
-
-
Deprotection: Remove the SEM group using TFA or TBAF/THF to yield the final product.
Synthesis Workflow Diagram[1]
Caption: Convergent synthetic route via Weinreb amide acylation and reductive amination.
Physicochemical & Metabolic Profile[2][3][4][5]
Predicted Properties Table
| Parameter | Value (Est.)[1] | Significance |
| pKa (Amine) | 8.8 ± 0.3 | Optimal for oral absorption; reduced lysosomal trapping. |
| pKa (Pyrazole) | 14.0 (acid) / 2.5 (base) | Remains neutral at pH 7.4; acts as H-bond donor. |
| LogP | 1.1 – 1.4 | Balanced lipophilicity for drug-likeness (Rule of 5 compliant). |
| TPSA | ~41 Ų | High membrane permeability (Brain penetration likely). |
| H-Bond Donors | 2 (NH pyrazole, NH amine) | Critical for active site engagement. |
Metabolic Stability (The Fluorine Advantage)
The 3-fluoro substituent is a metabolic blocker. In non-fluorinated alkyl chains, Cytochrome P450 enzymes typically attack the terminal (
-
Mechanism: The strong C–F bond (approx. 116 kcal/mol) renders the C3 position resistant to hydroxylation.
-
Outcome: Extends the half-life (
) of the molecule in microsomal stability assays compared to the non-fluorinated propyl analog.
Metabolic Blocking Diagram
Caption: Impact of gamma-fluorination on blocking oxidative metabolism at the terminal carbon.
Medicinal Chemistry Applications
This scaffold is particularly relevant in the design of:
-
Kinase Inhibitors: The pyrazole ring mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., JAK, CDK, or Aurora kinases). The fluorinated tail extends into the solvent-exposed region or a hydrophobic pocket, modulating solubility.
-
Monoamine Transporter Ligands: The secondary amine and aromatic headgroup resemble the pharmacophore of serotonin/dopamine reuptake inhibitors. The fluorine enhances metabolic stability without disrupting the critical amine-aspartate salt bridge.
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da), this molecule is an ideal "fragment" for screening libraries, offering high ligand efficiency (LE).
Safety and Handling Protocols
-
Hazard Classification: Irritant (Skin/Eye). Treat as a potential sensitizer due to the secondary amine.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Solubility: Soluble in DMSO, Methanol, and Ethanol. Limited solubility in water unless converted to the Hydrochloride (HCl) or Fumarate salt.
References
-
Hagaman, D. et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link
-
Fustero, S. et al. (2011). Recent advances in the synthesis of fluorinated amino acids, peptides and heterocycles. Chemical Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Benchchem Technical Guides. (2025). Synthesis and Biological Significance of Pyrazole-Alkylamines. Link
-
ChemScene Product Data. (2025). N-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl)propan-1-amine hydrochloride. Link
